molecular formula C7H6ClN3O B12461657 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B12461657
M. Wt: 183.59 g/mol
InChI Key: GKZKZJJXMXIPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure The specific structure of this compound includes a chlorine atom at the 3rd position and a methoxy group at the 7th position of the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring, followed by methoxylation at the 7th position using methanol in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: Medicinal chemists explore this compound for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its derivatives have shown promise in preclinical studies .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and as a bioactive molecule in medicinal research .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-7-methoxy-2H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-4(2-3-9-7)6(8)11-10-5/h2-3H,1H3,(H,10,11)

InChI Key

GKZKZJJXMXIPGI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(NN=C21)Cl

Origin of Product

United States

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